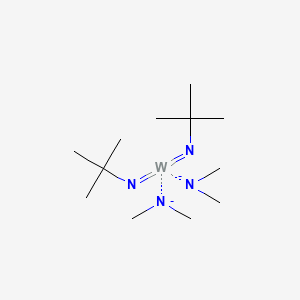

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is an organometallic compound with the molecular formula ((CH₃)₃CN)₂W(N(CH₃)₂)₂. It is used primarily as a precursor in the deposition of tungsten carbide and tungsten nitride thin films through atomic layer deposition (ALD) processes . This compound is known for its high reactivity and ability to form strong bonds with various substrates, making it valuable in materials science and nanotechnology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten hexachloride (WCl₆) with tert-butylamine and dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The process can be summarized as follows:

- Dissolve tungsten hexachloride in a suitable solvent, such as tetrahydrofuran (THF).

- Add tert-butylamine and dimethylamine to the solution.

- Stir the mixture at a controlled temperature, usually around room temperature, for several hours.

- Purify the resulting product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for industrial applications .

Análisis De Reacciones Químicas

Oxidation Reactions

The tungsten(VI) center undergoes oxidation under aerobic conditions or with strong oxidizing agents, forming tungsten oxides. For instance:

C12H30N4W+O2→WO3+CO2+H2O+NOx

Key findings:

-

Exposure to air triggers violent oxidation, releasing carbon oxides and nitrogen oxides .

-

Controlled oxidation with hydrogen peroxide (H₂O₂) produces tungsten trioxide (WO₃), a critical material for semiconductor applications .

| Oxidizing Agent | Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| O₂ | WO₃ | Ambient air, 25°C | |

| H₂O₂ | WO₃ | Aqueous solution, 80°C |

Reduction Reactions

Reduction pathways lower the tungsten oxidation state, often forming metallic tungsten or lower-valent complexes:

C12H30N4W+H2→W+NH3+Hydrocarbons

Key findings:

-

Hydrogen gas (H₂) reduces the compound to elemental tungsten at elevated temperatures (>300°C), crucial for depositing conductive tungsten films .

-

Lithium aluminum hydride (LiAlH₄) facilitates ligand displacement, forming tungsten hydrides.

| Reducing Agent | Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| H₂ | W (metallic) | 300–500°C, ALD | |

| LiAlH₄ | W–H intermediates | THF, −78°C |

Ligand Substitution Reactions

The dimethylamido and tert-butylimido ligands are labile, enabling substitution with other nucleophiles:

C12H30N4W+2PR3→W(NR)2(PR3)2+2HN(CH3)2

Key findings:

-

Phosphines (PR₃) and amines replace dimethylamido ligands, altering the compound’s steric and electronic properties .

-

In ALD processes, ligand displacement occurs during chemisorption on substrates like silica, forming surface-bound tungsten species .

| Reagent | Substituted Ligand | Application | Reference |

|---|---|---|---|

| H₂S | Dimethylamido | WS₂ thin film synthesis | |

| NH₃ | tert-Butylimido | WNₓ deposition |

Thermal Decomposition

Thermolysis under inert or reactive atmospheres yields tungsten-based materials:

C12H30N4WΔW+C4H9NH2+(CH3)2NH+Hydrocarbons

Key findings:

-

Decomposition at 81°C (0.02 mmHg) releases tert-butylamine and dimethylamine .

-

At 300–500°C, pyrolysis forms tungsten carbide (WC) or nitride (WN) films, depending on the gas phase (e.g., CH₄ or NH₃) .

Reactivity with Protic Substances

The compound reacts violently with water, alcohols, and acids, generating flammable gases:

C12H30N4W+H2O→WO3+NH3+C4H10

Key findings:

-

Reaction with water produces ammonia and hydrocarbons, posing explosion risks .

-

Alcohols (e.g., methanol) induce rapid ligand hydrolysis, limiting its use in protic solvents .

Role in Atomic Layer Deposition (ALD)

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a cornerstone precursor for tungsten-based thin films. A representative ALD cycle involves:

-

Chemisorption : The compound adsorbs onto a substrate, releasing dimethylamine .

-

Sulfurization : Exposure to H₂S replaces ligands with sulfur, forming WS₂ .

ALD Performance Metrics

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Growth per Cycle | 1.7 Å/cycle | 150°C, H₂S co-reactant | |

| Film Purity | >99% WS₂ | Post-annealing at 600°C |

Hazardous Decomposition Products

Under combustion or unintended reactions, the compound releases toxic byproducts:

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C₁₂H₃₀N₄W

- Molecular Weight : 414.23 g/mol

- CAS Number : 406462-43-9

- Appearance : Light yellow to dark orange liquid

- Purity : Typically ≥ 98%

- Boiling Point : Approximately 81°C at 0.02 mmHg

BTBMW features tungsten in a +6 oxidation state, coordinated with two tert-butylimido groups and two dimethylamino ligands, providing a stable yet reactive complex suitable for various deposition processes .

Atomic Layer Deposition (ALD)

BTBMW is primarily used as a precursor for ALD processes, which are critical in the fabrication of thin films for semiconductor devices. The compound's ability to form uniform tungsten layers makes it invaluable for:

- Semiconductor Manufacturing : Producing high-quality tungsten films that serve as interconnects and contacts in integrated circuits.

- Protective Coatings : Creating robust coatings that enhance the durability and performance of electronic components .

Chemical Vapor Deposition (CVD)

In addition to ALD, BTBMW is employed in CVD processes, where it facilitates the deposition of tungsten carbide films. These films are essential for applications requiring high hardness and wear resistance, such as:

- Cutting Tools : Enhancing the lifespan and efficiency of tools used in machining and manufacturing.

- Wear-Resistant Coatings : Providing protective layers on various substrates to improve their mechanical properties .

Case Study 1: Tungsten Carbide Films via ALD

A study by Do-Heyoung Kim et al. investigated the characteristics of tungsten carbide films prepared using BTBMW through plasma-assisted ALD. The results indicated that the films exhibited excellent uniformity and adherence to substrates, making them suitable for advanced electronic applications .

| Property | Value |

|---|---|

| Thickness | ~50 nm |

| Growth Rate | 0.5 Å/cycle |

| Composition | WC |

Case Study 2: Enhanced Volatility and Stability

Research published in ACS Omega highlighted the synthesis of tungsten amide complexes, including BTBMW, which demonstrated improved volatility and thermal stability compared to traditional precursors. This enhancement allows for more efficient deposition processes at lower temperatures, reducing potential damage to sensitive substrates .

Safety and Handling Considerations

Due to its chemical properties, BTBMW requires careful handling:

- Hazard Classification : Flammable and water-reactive. It may cause severe skin and eye irritation.

- Storage Conditions : Should be stored under inert gas conditions (e.g., nitrogen or argon) to prevent degradation from moisture and air exposure.

- Personal Protective Equipment (PPE) : Use gloves, goggles, and flame-resistant clothing when handling the compound .

Mecanismo De Acción

The mechanism of action of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) primarily involves its ability to form strong bonds with various substrates. This is facilitated by the presence of the tert-butylimino and dimethylamino ligands, which stabilize the tungsten center and enhance its reactivity. The compound’s high reactivity allows it to participate in various chemical reactions, making it a versatile precursor in materials science.

Comparación Con Compuestos Similares

Similar Compounds

- Tris(diethylamido)(tert-butylimido)tantalum(V)

- Tris(diethylamido)(tert-butylimido)niobium(V)

- Tetrakis(dimethylamido)titanium(IV)

- Pentakis(dimethylamino)tantalum(V)

- Tetrakis(dimethylamido)zirconium(IV)

Uniqueness

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. This makes it particularly suitable for ALD processes, where precise control over film thickness and composition is required. Additionally, its ability to form strong bonds with various substrates enhances its versatility in different applications.

Actividad Biológica

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) , commonly referred to as BTBMW, is an organotungsten compound with significant applications in materials science, particularly in the deposition of tungsten-based thin films. This compound, characterized by its unique chemical structure and properties, has garnered attention for its biological activity and potential applications in various fields.

Chemical Structure and Properties

BTBMW has the molecular formula C12H30N4W and a molecular weight of 414.23 g/mol. It features tungsten in a +6 oxidation state coordinated with two tert-butylimido groups and two dimethylamino ligands. The compound typically appears as a light yellow to dark orange liquid and is sensitive to air and moisture, necessitating storage under inert gas conditions to maintain stability .

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₀N₄W |

| Molecular Weight | 414.23 g/mol |

| Boiling Point | 81 °C at 0.02 mmHg |

| Density | 1.305 g/mL at 25 °C |

| Purity | 98%+ |

Case Studies

-

Thin Film Deposition for Biomedical Devices :

BTBMW is utilized in atomic layer deposition (ALD) processes to create tungsten-based thin films that can be integrated into biomedical devices. The controlled deposition allows for the fabrication of coatings that enhance biocompatibility and functionality . -

Synthesis of WS₂ Films :

A study demonstrated the use of BTBMW in the synthesis of high-purity WS₂ films through a novel ALD method that incorporates chemical vapor deposition (CVD) characteristics. This approach minimizes nitrogen contamination, making it suitable for applications requiring high purity, such as in electronic devices . -

Electrocatalytic Applications :

Research indicates that BTBMW can be used to modify the surface properties of electrocatalysts, enhancing their performance in reactions such as oxygen evolution reaction (OER). By depositing thin films of tungsten compounds derived from BTBMW, researchers have reported improved catalytic activity .

Safety and Handling

Given its classification as flammable and water-reactive, handling BTBMW requires stringent safety precautions:

- Personal Protective Equipment : Gloves, goggles, and flame-resistant clothing should be worn.

- Storage Conditions : Must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

- Hazard Codes : Classified with hazard codes H227 (flammable), H260 (water-reactive), H314 (causes severe skin burns), and H318 (causes serious eye damage) .

Propiedades

Número CAS |

406462-43-9 |

|---|---|

Fórmula molecular |

C12H30N4W-2 |

Peso molecular |

414.23 g/mol |

Nombre IUPAC |

bis(tert-butylimino)tungsten;dimethylazanide |

InChI |

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1; |

Clave InChI |

PPJPTAQKIFHZQU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |

SMILES canónico |

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.